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molecular formula C14H19NO4 B8785081 Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate CAS No. 27126-43-8

Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate

Cat. No. B8785081
M. Wt: 265.30 g/mol
InChI Key: ZYYVWLMUQLFBCX-UHFFFAOYSA-N
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Patent
US05849735

Procedure details

A mixture of 19.2 g of methyl 2-aminobenzoate and 9.6 g of ethyl γ-bromobutyrate is heated at 80°-85° C. for 24 hours, cooled to room temperature and filtered. The solid is washed with CH2Cl2 and the filtrate washed with 1NHCl, H2O, 1NNaHCO3 and brine. The solvent is removed to give an oil. The oil is distilled and the fraction boiling at 45°-75° C. and 130°-160° C. were collected and discarded. The residue is the product (55.4 g of oil)
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[CH3:7][O:6][C:4](=[O:5])[C:3]1[CH:8]=[CH:9][CH:10]=[CH:11][C:2]=1[NH:1][CH2:13][CH2:14][CH2:15][C:16](=[O:17])[O:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1
Name
Quantity
9.6 g
Type
reactant
Smiles
BrCCCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 80°-85° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with CH2Cl2
WASH
Type
WASH
Details
the filtrate washed with 1NHCl, H2O, 1NNaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 45°-75° C. and 130°-160° C. were collected

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=CC=C1)NCCCC(OCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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